molecular formula C10H10N2O B1333803 4-Acetamido-2-methylbenzonitrile CAS No. 321162-59-8

4-Acetamido-2-methylbenzonitrile

Cat. No.: B1333803
CAS No.: 321162-59-8
M. Wt: 174.2 g/mol
InChI Key: SRCREJLHAPEANJ-UHFFFAOYSA-N
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Description

4-Acetamido-2-methylbenzonitrile: is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . . This compound is characterized by the presence of an acetamido group and a nitrile group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-Acetamido-2-methylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can be involved in the N-acetylation process, where it acts as a substrate for acetyltransferase enzymes. These interactions are crucial for the formation of acetylated derivatives, which are important in various metabolic pathways .

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it may inhibit certain proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and cytochrome P450s, which play key roles in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an important aspect of its biochemical profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall biological effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Comparison with Similar Compounds

  • 4-Acetamido-2-methylnitrobenzene
  • 4-Cyano-3-methylacetanilide
  • N-(4-Cyano-3-methylphenyl)acetamide

Comparison: 4-Acetamido-2-methylbenzonitrile is unique due to its specific combination of functional groups (acetamido and nitrile) attached to a benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds . For example, the presence of the nitrile group makes it more reactive in substitution reactions compared to compounds lacking this group .

Properties

IUPAC Name

N-(4-cyano-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCREJLHAPEANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372027
Record name 4-Acetamido-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321162-59-8
Record name 4-Acetamido-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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